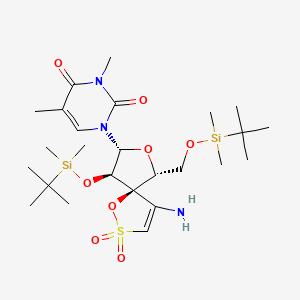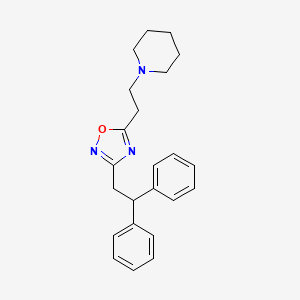![molecular formula C12H18O2 B1209995 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate CAS No. 54324-99-1](/img/structure/B1209995.png)
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate is a natural product found in Tanacetum parthenium, Glebionis coronaria, and other organisms with data available.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications
Synthesis and Structural Modifications : A study by Kilbas, Azizoglu, and Balcı (2006) detailed the synthesis of various isomers related to 2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate, exploring the incorporation of an allene unit into α-Pinene through β-elimination (Kilbas, Azizoglu, & Balcı, 2006).
Interaction with Biological Systems : Nikitina et al. (2020) studied the influence of similar compounds on hemostasis and their interaction with lipid membranes. This research highlights the potential of such compounds in drug development for diseases related to the hemostasis system (Nikitina et al., 2020).
Bicyclic Compound Synthesis : Marotta et al. (1994) reported on the synthesis of various methyl-substituted bicyclo[3.2.0]hept-3-en-6-ones, which are structurally related to the compound . This synthesis plays a crucial role in developing sesquiterpenes (Marotta, Pagani, Righi, & Rosini, 1994).
Natural Source Identification : Asfaw et al. (1999) identified enantiomerically pure 2,4,4-Trimethylbicyclo[3.1.1]hept-2-en-6-one in the essential oil of Laggera tomentosa, an Ethiopian plant. This discovery underscores the potential of natural sources for such compounds (Asfaw, Storesund, Skattebol, & Aasen, 1999).
Stereochemical Aspects in Synthesis : Makaev et al. (2006) developed a stereoselective synthesis method for derivatives of a similar compound, highlighting the importance of stereochemistry in the synthesis of such molecules (Makaev et al., 2006).
Cationic Studies and Rearrangements : Coxon et al. (1978, 1979) conducted studies on the cations derived from methyl-substituted bicyclo[2,2,1]hept-2-yl and related structures, offering insights into the behavior of such cations and their rearrangements (Coxon, Steel, Coddington, Rae, & Jones, 1978); (Coxon & Steel, 1979).
Molecular Rearrangement in Alkylation Reactions : Chukicheva, Spirikhin, and Kuchin (2008) explored the tandem molecular rearrangement in the alkylation of phenol with camphene, which is structurally similar, showcasing the complexity of such reactions (Chukicheva, Spirikhin, & Kuchin, 2008).
Pharmacological Potential Exploration : Aboul-Enein et al. (2006) synthesized derivatives of 1,7,7-trimethylbicyclo[2.2.1]heptane, demonstrating significant pharmacological potential such as anticonvulsant and anti-inflammatory properties (Aboul-Enein, El-Azzouny, Maklad, Sokeirik, & Safwat, 2006).
Propiedades
Número CAS |
54324-99-1 |
|---|---|
Nombre del producto |
2,7,7-Trimethylbicyclo[3.1.1]hept-2-en-6-yl acetate |
Fórmula molecular |
C12H18O2 |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
(2,7,7-trimethyl-6-bicyclo[3.1.1]hept-2-enyl) acetate |
InChI |
InChI=1S/C12H18O2/c1-7-5-6-9-11(14-8(2)13)10(7)12(9,3)4/h5,9-11H,6H2,1-4H3 |
Clave InChI |
UASZOTVHPVEMQR-UHFFFAOYSA-N |
SMILES |
CC1=CCC2C(C1C2(C)C)OC(=O)C |
SMILES canónico |
CC1=CCC2C(C1C2(C)C)OC(=O)C |
Sinónimos |
chrysanthenyl acetate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-[oxo-(2-pyridinylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209912.png)
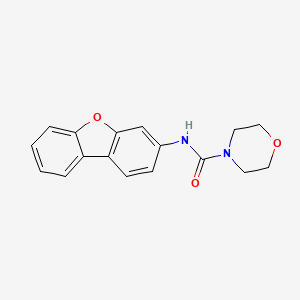
![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)
![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)
![1-(5-Chloro-2-methoxyphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]ethanone](/img/structure/B1209917.png)
![[3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-10-[3-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1209922.png)
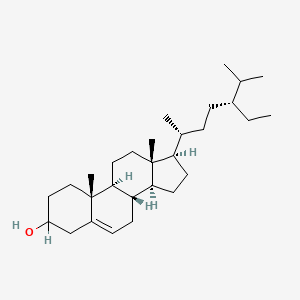
![N'-[(furan-2-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B1209925.png)
![N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)methanamine](/img/structure/B1209926.png)
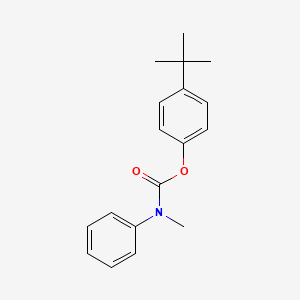
![Benzo[d]isoxazol-3-ol](/img/structure/B1209928.png)

